Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of two carboxylate groups in its structure enhances its reactivity and biological activity.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of pyrrolidine derivatives with benzyl and dicarboxylic acid components. Its specific stereochemical configuration, particularly the (3S,4S) orientation, is crucial for its biological interactions and efficacy.
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate falls under the category of pyrrolidine derivatives. It is classified as an organic compound due to its carbon-based structure and is further categorized as a dicarboxylate ester due to the presence of two ester functional groups.
The synthesis of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves multi-step organic reactions. Common methods include:
The reaction conditions may involve:
The molecular formula of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is . The structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used for structural elucidation. For instance:
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate can participate in various chemical reactions:
The reactivity is influenced by the electron-withdrawing nature of the ester groups, which increases electrophilicity at the carbon centers adjacent to these groups. This property makes it a suitable candidate for further derivatization in synthetic organic chemistry.
The mechanism by which dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. The dicarboxylate moiety may facilitate binding through ionic interactions or hydrogen bonding.
Studies have shown that compounds with similar structures exhibit inhibition of certain enzymes involved in metabolic pathways, making them potential candidates for drug development against diseases such as Alzheimer’s disease .
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is generally a colorless to light yellow liquid with a characteristic aromatic odor. It has moderate solubility in water and higher solubility in organic solvents like ethanol and acetone.
Key chemical properties include:
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate has potential applications in various fields:
The pyrrolidine ring is a privileged scaffold in drug design, appearing in 37 FDA-approved drugs due to its favorable physicochemical properties. Its saturated nature confers significant three-dimensional coverage and structural diversity, enabling comprehensive exploration of pharmacophore space. Compared to planar aromatic systems, pyrrolidine-containing compounds exhibit enhanced aqueous solubility and improved ADME/Tox profiles. Key molecular descriptors highlight its advantages: a polar surface area (PSA) of 16.464 Ų facilitates membrane permeability, while a calculated LogP of 0.459 balances lipophilicity for optimal bioavailability [5].
The scaffold’s prevalence in natural products (e.g., nicotine and aegyptolidine A) underscores its biological relevance. Medicinal chemists leverage pyrrolidine’s ability to modulate conformational flexibility and engage in stereoselective interactions with target proteins. The dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate exemplifies these properties, featuring two ester groups that serve as synthetic handles for derivatization and a benzyl moiety enabling π-π stacking interactions in biological targets [4] [5].
Table 1: Comparative Physicochemical Properties of Bioactive Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Data derived from quantum chemical calculations [5]
The (3S,4S) stereochemistry of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate critically determines its biological interactions and synthetic utility. Proteins exhibit enantioselectivity, meaning the spatial orientation of substituents dramatically influences binding affinity. The cis-configuration of the dicarboxylate groups creates a distinct spatial arrangement that mimics natural substrates in enzyme active sites, as demonstrated in acetylcholinesterase inhibitors where specific stereochemistry improved binding by 40-fold over racemic mixtures [5] [6].
Synthetic routes to this stereoisomer typically employ chiral pool strategies using L-tartaric acid or asymmetric hydrogenation of precursor enamines. The commercial availability of both (3S,4S) and its (3R,4S) diastereomer (CAS 87813-06-7) enables comparative bioactivity studies. Research indicates that altering stereochemistry at C3 or C4 can reduce target affinity by orders of magnitude, validating the precision required in pharmacophore design [4] [6].
Table 2: Stereoisomer Comparison of Pyrrolidine Dicarboxylates
Stereoisomer | CAS Number | Relative Cost (per gram) | Key Applications |
---|---|---|---|
(3S,4S) | 111186-67-5 | $104 (100mg) | Chiral synthons, AChE inhibitors |
(3R,4S) | 87813-06-7 | $78 (500mg) | Method development, controls |
Racemic mixture | Not available | $50 (1g) | Non-stereoselective chemistry |
Pricing data from commercial suppliers [1] [6]
Pyrrolidine rings exhibit pseudorotation – a low-energy (<5 kJ/mol) conformational interconversion through envelope and half-chair forms. This dynamic process enables the scaffold to adapt to protein binding sites by altering the spatial orientation of substituents. For dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate, ab initio calculations reveal two predominant pseudorotamers: one with C4 above the ring plane (δ = 15°) and another with C3 displaced (δ = -12°). The energy barrier between these conformers is merely 3.8 kJ/mol, permitting rapid interconversion at physiological temperatures [9].
These conformational dynamics enhance molecular recognition by enabling induced-fit binding. In acetylcholinesterase, for example, the compound’s ester carbonyls reorient during gorge penetration to form hydrogen bonds with Tyr124 and π-cation interactions with Trp86. Molecular dynamics simulations show the benzyl group samples a 120° arc during binding, optimizing hydrophobic contacts with the PAS sub-site. This flexibility is absent in rigid scaffolds, explaining pyrrolidine’s prevalence in CNS-targeted drugs where receptor complementarity is essential [5] [7] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7